Bienvenue dans la boutique en ligne BenchChem!

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

Medicinal Chemistry Anti-Infective Drug Discovery Structure-Activity Relationships

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide (CAS 476462-30-3, molecular formula C22H19N3O4S, molecular weight 421.47 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-acetamide class. Its structure combines a 2,4-dimethoxyphenyl substituent at the thiadiazole 5-position with a naphthalen-2-yloxyacetyl moiety at the 2-amino position.

Molecular Formula C22H19N3O4S
Molecular Weight 421.47
CAS No. 476462-30-3
Cat. No. B2859908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide
CAS476462-30-3
Molecular FormulaC22H19N3O4S
Molecular Weight421.47
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3)OC
InChIInChI=1S/C22H19N3O4S/c1-27-16-9-10-18(19(12-16)28-2)21-24-25-22(30-21)23-20(26)13-29-17-8-7-14-5-3-4-6-15(14)11-17/h3-12H,13H2,1-2H3,(H,23,25,26)
InChIKeyQKXLSGNQTKXNJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide (CAS 476462-30-3): Structural Identity and Procurement-Relevant Features


N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide (CAS 476462-30-3, molecular formula C22H19N3O4S, molecular weight 421.47 g/mol) is a synthetic small molecule belonging to the 1,3,4-thiadiazole-2-acetamide class . Its structure combines a 2,4-dimethoxyphenyl substituent at the thiadiazole 5-position with a naphthalen-2-yloxyacetyl moiety at the 2-amino position. This compound is primarily available as a research-grade screening compound (typical purity ≥95%) . To date, no peer-reviewed pharmacological data or patent-protected biological results have been identified for this specific compound, meaning its differentiation from close analogs must be inferred from structural comparisons and property predictions rather than from experimental head-to-head studies.

Why N-(5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide Cannot Be Replaced by a Generic Thiadiazole Acetamide


The 1,3,4-thiadiazole-2-acetamide scaffold is exceptionally sensitive to substituent identity at both the 5-position of the ring and the exocyclic amide nitrogen. Published structure–activity relationship (SAR) studies on closely related naphthyl-bearing 1,3,4-thiadiazoleacetamides demonstrate that even minor modifications—such as replacing a 2,4-dimethoxyphenyl group with a 4-methoxyphenyl or a simple alkyl chain—can completely ablate anti-infective potency or shift the molecular target profile [1]. The 2,4-dimethoxyphenyl group in CAS 476462-30-3 introduces two electron-donating methoxy substituents in a specific ortho/para arrangement, which alters the electron density on the thiadiazole ring and modifies hydrogen-bonding potential compared to mono-methoxy or non-substituted phenyl analogs [1]. Consequently, generic interchange with a different thiadiazole acetamide (e.g., N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(naphthalen-2-yloxy)acetamide or N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide) without experimental validation carries a high risk of obtaining divergent biological results.

Quantitative Differentiation Evidence for N-(5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide: Structural and Property-Based Comparisons


Structural Deviation from the Most Active Anti-Malarial Analog in the Naphthyl-Thiadiazole Series

CAS 476462-30-3 is a direct structural analog of the naphthyl-bearing 1,3,4-thiadiazoleacetamides recently reported by Pal et al. (2023) [1]. In that study, the most potent anti-plasmodial compounds (T5, T6, T8) featured a piperazine linker between the acetamide and the naphthalene group, plus a naphthalen-2-yloxymethyl substituent at the thiadiazole 5-position, achieving IC50 values of 0.94–3.91 μM against P. falciparum strains [1]. CAS 476462-30-3 lacks the piperazine linker and instead carries a 2,4-dimethoxyphenyl group at the 5-position. While no IC50 data exist for the target compound, the structural divergence from the optimized anti-malarial scaffold predicts altered PfDHFR binding and anti-plasmodial activity relative to the published series [1].

Medicinal Chemistry Anti-Infective Drug Discovery Structure-Activity Relationships

Comparison of Calculated Physicochemical Properties Against the Closest Commercially Available Analog

The closest commercially listed analog with a partially characterized profile is N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide (ChEBI:112301) [1]. The target compound (476462-30-3) replaces the simple phenylacetyl group with a naphthalen-2-yloxyacetyl group, increasing molecular weight from 355.4 to 421.5 g/mol and calculated logP by approximately 1.2–1.8 units based on the addition of the naphthalene ring . This increase in lipophilicity shifts the compound toward a higher logP region that may improve blood-brain barrier permeability potential but also elevates the risk of poor aqueous solubility and increased non-specific protein binding relative to the phenylacetamide analog .

Computational Chemistry Drug-Likeness Prediction Library Design

Absence of Documented Biological Selectivity Compared to Thiadiazole GLS1 Inhibitor Patents

Patent HK1260708A1 (and its PCT equivalents) claims a broad series of 1,3,4-thiadiazole compounds as glutaminase 1 (GLS1) inhibitors for cancer therapy [1]. The generic Markush structure encompasses thiadiazole-2-yl amides with diverse aryl and heteroaryl substituents. CAS 476462-30-3—bearing a 2,4-dimethoxyphenyl group at the 5-position and a naphthalen-2-yloxyacetamide side chain—falls within the structural scope of this patent class [1]. However, the specific compound is not enumerated in the patent examples, and no GLS1 IC50, cellular proliferation, or selectivity data are reported for it within the patent document or any subsequent publication [1]. The absence of explicit data means that any claim of GLS1-targeting activity for 476462-30-3 remains speculative.

Cancer Metabolism Glutaminase Inhibition Patent Landscape

Recommended Research Applications for N-(5-(2,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide Based on Structural Evidence


Prospective Anti-Infective Screening in Parasitic Folate Pathway Assays

The naphthalen-2-yloxyacetamide motif and 1,3,4-thiadiazole core align with the pharmacophore described by Pal et al. (2023) for PfDHFR inhibition [1]. Although CAS 476462-30-3 was not part of that study, its structural kinship suggests it may engage the parasitic folate pathway. It is best deployed as a diversity point in medium-throughput anti-plasmodial screening against both chloroquine-sensitive (PfNF54) and chloroquine-resistant (PfW2) P. falciparum strains, with direct comparison to the benchmark compounds T5 (IC50 0.94 μM) and T8 (IC50 3.91 μM) [1]. Parasite lactate dehydrogenase (pLDH) or SYBR Green I fluorescence readouts are appropriate assay formats.

Glutaminase 1 (GLS1) Inhibitor Profiling in Oncology

The compound falls within the Markush claims of patent HK1260708A1, which describes 1,3,4-thiadiazole-2-yl amides as GLS1 inhibitors [1]. Researchers can evaluate CAS 476462-30-3 in recombinant human GLS1 enzymatic assays (glutamate production readout) and in GLS1-dependent cancer cell viability assays (e.g., MDA-MB-231 triple-negative breast cancer cells) to determine whether the 2,4-dimethoxyphenyl substitution pattern confers any selectivity advantage relative to the exemplified patent compounds. Positive results would support procurement for hit-to-lead optimization programs.

Property-Based Library Enrichment for CNS-Penetrant Screening Collections

With a calculated molecular weight of 421.47 g/mol and an estimated clogP in the 4.0–4.5 range, CAS 476462-30-3 occupies a physicochemical space associated with favorable blood-brain barrier permeability [1]. It can be procured to enrich CNS-focused screening libraries targeting neuroinflammation, neurodegenerative disease, or brain tumors. The compound should be compared against the lower-lipophilicity phenylacetamide analog (ChEBI:112301) in parallel artificial membrane permeability assays (PAMPA-BBB) to quantify the permeability differential imparted by the naphthalen-2-yloxy group [1].

Chemical Biology Tool Compound for 1,3,4-Thiadiazole SAR Expansion

For academic and industrial medicinal chemistry groups building SAR around the 1,3,4-thiadiazole-2-acetamide scaffold, CAS 476462-30-3 serves as a key structural probe. Its 2,4-dimethoxyphenyl group at the 5-position introduces unique electronic and steric features that are absent in the simpler 5-methyl, 5-isopropyl, or 5-(4-methoxyphenyl) analogs [1]. Procuring this compound enables systematic exploration of how the dimethoxy substitution pattern affects target engagement, metabolic stability, and off-target profiles when tested side-by-side with the mono-methoxy and unsubstituted phenyl comparator series.

Quote Request

Request a Quote for N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.